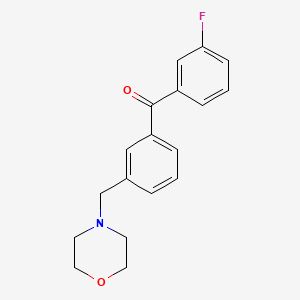

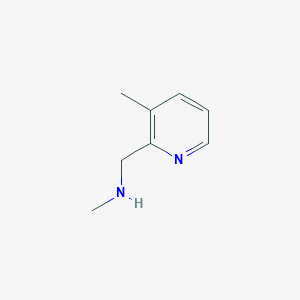

3-Fluoro-3'-morpholinomethyl benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various fluorinated benzophenone derivatives and morpholine-containing compounds has been explored in several studies. For instance, a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was developed, which involved crystallization from acetonitrile and single crystal X-ray analysis to determine its structure . Another study described the synthesis of a small library of 3-fluoro-4-hydroxy- benzophenone analogues, aiming to develop multipotent agents against Alzheimer's disease . An alternative synthesis approach was used to create enantiopure (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, a key intermediate in the synthesis of aprepitant, an NK1 receptor antagonist . Additionally, the synthesis of novel morpholine conjugated benzophenone analogues was reported, which were evaluated for their anti-proliferative activity against various neoplastic cells .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. Single crystal X-ray analysis revealed that some compounds exist in a monoclinic P21/c space group with specific molecular conformations . The molecular structure of a novel bioactive heterocycle was confirmed by X-ray diffraction studies, and it was found to be stabilized by inter and intra-molecular hydrogen bonds . Hirshfeld surface analysis was employed in multiple studies to analyze intermolecular interactions present in the solid state of the crystals .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically included alkylation, cyclization, and crystallization processes. For example, the synthesis of enantiopure morpholin-2-one involved the resolution of N-benzylglycinamide followed by alkylation with 2-bromoethanol and stereocontrolled cyclization . The synthesis of benzophenone analogues involved a multi-step reaction sequence starting from (4-hydroxy-aryl)-aryl methanones .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using spectral techniques such as IR, 1H NMR, LC-MS spectra, and elemental analysis . The compounds exhibited various degrees of biological activity, including nanomolar inhibitory activity against hepatitis B virus , micromolar potency against targets relevant to Alzheimer's disease , and potent antifungal and antibacterial activity . Some compounds also demonstrated significant anti-proliferative activity against different types of cancer cells and were found to induce apoptosis .

科学研究应用

Alzheimer's Disease Research

Fluorinated benzophenone derivatives have been explored as multipotent agents against Alzheimer's disease. These compounds were designed to counteract β-secretase (BACE-1) and acetylcholinesterase (AChE), as well as intracellular reactive oxygen species (ROS) formation. Among these derivatives, certain compounds showed promising balanced micromolar potency against the selected targets without toxic effects, indicating their potential as lead compounds for effective anti-Alzheimer's drug candidates (Belluti et al., 2014).

属性

IUPAC Name |

(3-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPPIFTYPWUQIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643084 |

Source

|

| Record name | (3-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-3'-morpholinomethyl benzophenone | |

CAS RN |

898765-47-4 |

Source

|

| Record name | (3-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)